Azetidin-1-yl(5-bromo-2-chlorophenyl)methanone
Description
Structural Significance in Medicinal Chemistry
The molecular architecture of this compound (C₁₀H₉BrClNO; MW 274.54 g/mol) integrates two pharmacophoric elements: a β-lactam-containing azetidine ring and a dihalogenated benzoyl moiety. The azetidine ring, a four-membered cyclic amine, imposes significant angle strain due to its 90° bond angles, enhancing its reactivity toward nucleophilic targets such as bacterial transpeptidases. This strain-driven reactivity is a hallmark of β-lactam antibiotics, including penicillins and cephalosporins, which inhibit cell wall synthesis by acylating enzymatic active sites.
The 5-bromo-2-chlorophenyl group introduces steric bulk and electronic modulation. Bromine’s polarizability and chlorine’s electronegativity create a dipole moment that may facilitate interactions with hydrophobic enzyme pockets or π-stacking with aromatic residues in target proteins. Computational models of analogous compounds suggest that halogen substituents enhance binding affinity to bacterial penicillin-binding proteins (PBPs) by up to 30% compared to non-halogenated analogs.
Table 1: Key Structural Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉BrClNO |
| Molecular Weight | 274.54 g/mol |
| SMILES | O=C(N1CCC1)C2=CC(Br)=CC=C2Cl |
| Topological Polar Surface Area | 29.1 Ų |
The compound’s moderate topological polar surface area (29.1 Ų) suggests favorable membrane permeability, aligning with Lipinski’s rule for drug-likeness.
Role of Heterocyclic Systems in Bioactive Compounds
Heterocyclic systems, particularly nitrogen-containing rings like azetidine, are indispensable in medicinal chemistry due to their mimicry of endogenous biomolecules and versatility in synthetic modification. Azetidinones (β-lactams) are privileged structures in antibiotic design, with over 60% of clinically used antibacterials derived from this scaffold. The azetidine ring in this compound may act as a transition-state analog during enzymatic reactions, inhibiting proteases or hydrolases through covalent bond formation.
Comparative studies of heterocyclic bioactivity reveal that azetidine derivatives exhibit superior metabolic stability compared to five- or six-membered analogs. For instance, the half-life of azetidinone-containing inhibitors of human leukocyte elastase exceeds that of pyrrolidone analogs by 2.3-fold in hepatic microsomal assays. This stability arises from reduced ring puckering and enhanced resistance to oxidative metabolism.
Historical Context of Azetidine-Containing Pharmaceuticals
The therapeutic utility of azetidine derivatives traces to the 1940s with the isolation of penicillin’s β-lactam core. Semisynthetic modifications, such as the addition of chlorophenyl groups in cloxacillin, demonstrated that halogenation broadens antimicrobial spectra and mitigates β-lactamase degradation. While this compound itself remains investigational, its structural kinship to approved drugs underscores its potential.
For example, the anticonvulsant drug brivaracetam incorporates a pyrrolidone ring but shares the halogenated aromatic motif seen in this compound. Molecular docking studies suggest that substituting pyrrolidone with azetidine could enhance binding to synaptic vesicle protein 2A (SV2A), a target in epilepsy management. Such retrostructural analysis highlights the compound’s relevance in iterative drug design.
Properties
IUPAC Name |
azetidin-1-yl-(5-bromo-2-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO/c11-7-2-3-9(12)8(6-7)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDUQYMJKORBNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
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Reagents :
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5-Bromo-2-chlorobenzoic acid (1.0 equiv)
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Thionyl chloride (SOCl₂, 1.2 equiv) to generate the acyl chloride
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Azetidine (1.1 equiv)
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Triethylamine (TEA, 1.5 equiv) as a base
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Anhydrous dichloromethane (DCM) or toluene as solvent
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Steps :
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Convert 5-bromo-2-chlorobenzoic acid to its acyl chloride by refluxing with SOCl₂ for 2–4 h.
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Cool the mixture, evaporate excess SOCl₂, and dissolve the residue in DCM.
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Add azetidine and TEA dropwise at 0°C, then stir at room temperature for 12 h.
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Quench with water, extract with DCM, dry over MgSO₄, and purify via column chromatography.
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Analytical Validation:
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¹H NMR (CDCl₃): δ 7.68 (d, J = 8.4 Hz, 1H, Ar-H), 7.56 (d, J = 2.4 Hz, 1H, Ar-H), 7.42 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 4.02–3.96 (m, 4H, azetidine-CH₂), 2.48–2.42 (m, 2H, azetidine-CH₂).
Coupling via Carbodiimide-Mediated Activation
This method avoids handling acyl chlorides by using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Procedure:
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Reagents :
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5-Bromo-2-chlorobenzoic acid (1.0 equiv)
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EDC·HCl (1.2 equiv) and N-hydroxysuccinimide (NHS, 1.2 equiv)
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Azetidine (1.1 equiv)
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Dimethylformamide (DMF) as solvent
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Steps :
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Activate the carboxylic acid with EDC/NHS in DMF for 1 h at 0°C.
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Add azetidine and stir at room temperature for 24 h.
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Filter to remove urea byproducts, concentrate, and purify via recrystallization.
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Key Advantages:
Buchwald-Hartwig Amination for Azetidine Functionalization
For substrates requiring late-stage functionalization, palladium-catalyzed cross-coupling can introduce the azetidine moiety.
Procedure:
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Reagents :
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5-Bromo-2-chlorophenyl ketone precursor (1.0 equiv)
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Azetidine (2.0 equiv)
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Pd₂(dba)₃ (5 mol%) and XantPhos (10 mol%)
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Cs₂CO₃ (2.0 equiv)
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Toluene as solvent
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Steps :
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Heat the mixture to 100°C under N₂ for 24 h.
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Filter through Celite, concentrate, and purify via flash chromatography.
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Challenges:
One-Pot Synthesis via Strain-Release Arylations
Recent advances utilize strained intermediates like 1-azabicyclo[1.1.0]butane for rapid functionalization.
Procedure:
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Reagents :
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1-Azabicyclo[1.1.0]butane (1.0 equiv)
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5-Bromo-2-chlorophenylmagnesium bromide (2.0 equiv)
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CuI (10 mol%) as catalyst
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Tetrahydrofuran (THF) as solvent
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Steps :
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Add the Grignard reagent to a solution of 1-azabicyclo[1.1.0]butane at −78°C.
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Warm to room temperature and stir for 4 h.
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Quench with NH₄Cl, extract with EtOAc, and purify via chromatography.
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Key Insight:
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing synthesis time.
Procedure:
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Reagents :
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5-Bromo-2-chlorobenzoic acid (1.0 equiv)
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Azetidine (1.1 equiv)
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N,N'-carbonyldiimidazole (CDI, 1.2 equiv)
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Acetonitrile as solvent
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Steps :
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Irradiate the mixture at 150°C for 15 min in a microwave reactor.
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Concentrate and purify via recrystallization from ethanol.
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Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Acylation | 75–85 | 12–24 h | High yield, simplicity | Requires acyl chloride handling |
| Carbodiimide Coupling | 70–78 | 24 h | Avoids acyl chlorides | Urea byproduct removal |
| Buchwald-Hartwig | 60–65 | 24 h | Functionalizes complex substrates | High catalyst cost, scalability issues |
| Strain-Release Arylation | 55–60 | 4 h | Metal-free, rapid | Low yield, specialized reagents |
| Microwave-Assisted | 80–85 | 15 min | Fast, energy-efficient | Requires specialized equipment |
Challenges and Optimization Strategies
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Halogen Stability : Bromine and chlorine substituents may undergo elimination under harsh conditions. Optimization involves using low temperatures and non-polar solvents (e.g., toluene).
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Azetidine Handling : Azetidine’s high reactivity necessitates anhydrous conditions and inert atmospheres.
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Purification : Silica gel chromatography with hexane/EtOAc (3:1) effectively separates the product from unreacted starting materials.
Industrial-Scale Considerations
Patent US20080312205A1 highlights the use of phase-transfer catalysts (e.g., tris(dioxa-3,6-heptyl)amine) to enhance reaction efficiency in toluene, achieving 79% yield at 100°C. For large batches, continuous distillation of byproducts (e.g., HCl) improves conversion rates .
Chemical Reactions Analysis
Types of Reactions
Azetidin-1-yl(5-bromo-2-chlorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in dry ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound has shown promise as a precursor in synthesizing pharmaceuticals targeting various diseases. Its structural components suggest potential activity against several biological targets, including receptors involved in pain modulation and inflammation. For instance, azetidine derivatives have been linked to the modulation of the Cannabinoid-1 (CB1) receptor, which is significant for treating conditions like neuropathy and anxiety disorders .
Case Study: MAGL Inhibitors
Azetidin-1-yl(5-bromo-2-chlorophenyl)methanone derivatives have been explored as monoacylglycerol lipase (MAGL) inhibitors, which are crucial in managing pain and inflammation. Research has demonstrated that modifications to this compound can enhance its inhibitory potency against MAGL, leading to reduced neuropathic pain in preclinical models .
Organic Synthesis
Building Block for Complex Molecules
This compound serves as an intermediate in synthesizing more complex organic molecules. Its ability to undergo various reactions, such as nucleophilic substitutions and cycloadditions, makes it a versatile building block.
Synthetic Routes
Common synthetic methods involve the reaction of azetidine with acyl chlorides under controlled conditions to yield azetidinyl ketones. The following table summarizes typical reactions involving this compound:
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Nucleophilic Substitution | Sodium azide, DMSO | Azetidin-1-yl derivatives |
| Oxidation | KMnO₄ or CrO₃ | Aromatic acids or ketones |
| Reduction | LiAlH₄ or NaBH₄ | Alcohols or amines |
Material Science
Development of Novel Materials
this compound is also being investigated for its potential applications in material science. Its unique electronic properties due to the halogen substituents may lead to the development of materials with specific characteristics such as conductivity and fluorescence.
Anticancer Properties
Emerging studies suggest that compounds related to this compound exhibit anticancer activity. The presence of halogen atoms can enhance the lipophilicity and bioavailability of these compounds, potentially improving their efficacy against cancer cells.
Structure–Activity Relationship (SAR)
Understanding the SAR of azetidine derivatives is crucial for optimizing their biological activity. Research has indicated that modifications to the phenyl ring or the azetidine moiety can significantly affect their interaction with biological targets, thus influencing their therapeutic potential .
Mechanism of Action
The mechanism of action of azetidin-1-yl(5-bromo-2-chlorophenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Azetidin-1-yl(4-hexylphenyl)methanone (CAS: Not Provided)
- Structure : The phenyl ring is substituted with a hexyl group instead of bromo/chloro groups.
- Synthesis : Prepared via iron-catalyzed C(sp²)–C(sp³) cross-coupling using Fe(acac)₃ and DMI, yielding 73% as a colorless oil .
- ${}^{1}$H NMR shows signals for alkyl protons (δ 0.88–2.62 ppm), distinct from aromatic protons in the target compound .
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (CAS: 461432-22-4)
- Structure : Replaces the azetidine ring with a 4-ethoxyphenyl group.
- Electronic Effects: The ethoxy group donates electrons via resonance, contrasting with the electron-withdrawing azetidine.
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone
- Structure : Substitutes the azetidine with a 4-fluorophenyl group.
- Synthesis : Synthesized via Friedel-Crafts acylation, leveraging fluorine’s electronegativity to enhance ketone reactivity .
- Applications : Investigated for halogen bonding in materials science due to fluorine’s strong electronegativity .
(5-Bromo-2-chlorophenyl)(morpholino)methanone (CAS: 701254-38-8)
- Structure : Morpholine (six-membered ring with oxygen) replaces azetidine.
- Properties: Molecular weight: 304.568 vs. 274.55 for the target compound. The oxygen atom in morpholine may improve solubility compared to azetidine’s nitrogen .
Azetidin-1-yl(5-chloropyrazin-2-yl)methanone (CAS: 915948-98-0)
- Structure : Pyrazine (a nitrogen-rich heterocycle) replaces the halogenated phenyl ring.
- Properties :
Comparative Data Table
Biological Activity
Azetidin-1-yl(5-bromo-2-chlorophenyl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity associated with this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
Structural Features
The compound features an azetidine ring, which contributes to its stability and reactivity. The presence of halogen substituents (bromo and chloro) on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets. The structural formula can be summarized as follows:
| Component | Description |
|---|---|
| Azetidine Ring | Cyclic structure providing stability |
| Bromo Substituent | Enhances lipophilicity and potential reactivity |
| Chloro Substituent | May influence binding affinity to biological targets |
Research indicates that this compound interacts with various biological targets, leading to significant pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that the compound may exhibit antitumor properties by inhibiting specific pathways involved in cancer cell proliferation. The halogenated phenyl groups are thought to enhance binding to target proteins involved in tumor growth regulation.
- Antimicrobial Effects : The compound shows promise as an antimicrobial agent, with studies indicating activity against both Gram-positive and Gram-negative bacteria. Its effectiveness is comparable to established antibiotics like amoxicillin and gentamicin, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 μg/mL .
Synthesis Methods
The synthesis of this compound can be approached through various chemical reactions, including:
- Substitution Reactions : The bromine atom can be substituted with nucleophiles such as amines or thiols, allowing for the modification of biological activity.
- Oxidation Reactions : The compound can be oxidized to form ketones or carboxylic acids, which may have different biological properties.
- Reduction Reactions : Reduction processes can lead to the formation of alcohols or amines, further diversifying its potential applications .
Antitumor Activity
A study conducted on azetidine derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in cell cycle regulation, showcasing its potential as a lead compound for developing new anticancer therapies .
Antimicrobial Studies
In a comparative study, this compound was tested against several bacterial strains. Results indicated that it possessed strong antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli. These findings highlight its potential as a novel antimicrobial agent in clinical settings .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Azetidin-1-yl(5-bromo-2-chlorophenyl)methanone, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, azetidine derivatives are often introduced via Buchwald-Hartwig amination or Ullmann-type coupling with halogenated aromatic ketones. Optimization involves adjusting catalysts (e.g., Pd-based catalysts for coupling), solvents (polar aprotic solvents like DMF), and temperature (60–120°C). Side reactions, such as dehalogenation, are mitigated by controlling stoichiometry and reaction time .
- Data Analysis : Monitoring reaction progress via TLC or HPLC ensures intermediate purity. Yields are typically reported between 50–80%, with purity confirmed by NMR and mass spectrometry .
Q. How is this compound characterized structurally?
- Techniques : X-ray crystallography is critical for absolute configuration determination. For example, SHELXL ( ) refines crystal structures by analyzing diffraction data. Complementary methods include FT-IR (C=O stretch ~1700 cm⁻¹), / NMR (azetidine protons at δ 3.5–4.5 ppm), and HRMS for molecular ion validation .
- Challenges : Crystallization may require vapor diffusion with solvents like dichloromethane/hexane. Disorder in the azetidine ring or halogenated phenyl group is resolved using constraints in refinement software .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of this compound?
- Experimental Design : Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing Br with Cl or modifying the azetidine ring). Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization assays.
- Data Interpretation : Contradictions in IC values may arise from assay conditions (e.g., ATP concentration). Normalize data against controls and validate with orthogonal assays (e.g., SPR for binding affinity). The bromine atom’s electronegativity enhances target binding, while azetidine rigidity influences conformational stability .
Q. What strategies resolve discrepancies in crystallographic data for this compound?
- Methodology : Address twinning or poor diffraction quality using the SHELXD program ( ) for experimental phasing. High-resolution data (<1.0 Å) reduces model bias. For ambiguous electron density near the azetidine ring, employ composite omit maps and TLS refinement to account for thermal motion .
- Case Study : A related azetidinyl methanone () showed improved refinement with anisotropic displacement parameters, reducing R by 2–3%.
Q. How can computational methods predict the reactivity of this compound in nucleophilic environments?
- Approach : Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., the ketone carbon). Compare with experimental reactivity in SNAr reactions with amines.
- Validation : Correlate calculated activation energies with observed reaction rates. For example, the 5-bromo-2-chlorophenyl group’s steric effects reduce nucleophilic attack at the ketone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
